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molecular formula C9H18O4 B8740947 Propanoic acid, 3-(2-butoxyethoxy)- CAS No. 7420-07-7

Propanoic acid, 3-(2-butoxyethoxy)-

Cat. No. B8740947
M. Wt: 190.24 g/mol
InChI Key: YOFIXNJYRMEPFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05602196

Procedure details

2 ml (3.2 mmol, 10 mol %) of a 1.6N solution of butyllithium in hexane are added dropwise, under N2, at 10° C. to a solution of 3.8 g (32 mmol) of 2-butoxyethanol in 2 ml of tetrahydrofuran. The solution is stirred for 5 minutes at 10° C. Then 2.5 ml (38 mmol) of acrylonitrile are added. The reaction mixture is heated to 55° C. and stirred for 2.5 hours at this temperature. Then a further 0.25 ml (3.8 mmol) of acrylonitrile is added and the mixture is stirred for another hour at 55° C. The reaction mixture is cooled to RT and afterwards poured into water. After acidification with 2N HCl (2 ml) and extraction with toluene, the organic phase is washed with an aqueous saturated solution of NaCl, dried over magnesium sulfate and concentrated on a vacuum rotary evaporator. The crude 3-(2-buthoxyethoxy)propionitrile (4.4 g) is taken up in 15 ml of concentrated hydrochloric acid and the solution is heated for 2.5 hours to 80° C. The resultant brown solution is cooled to RT, diluted with water and and extracted once more with ethyl acetate. The organic phases are combined, washed with an aqueous saturated solution of NaCl, dried over MgSO4, concentrated on a vacuum rotary evaporator and dried under a high vacuum, affording 3.2 g (53%) of 3-(2-butoxyethoxy)propionic acid as a pale brown liquid.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
0.25 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.[CH2:6]([O:10][CH2:11][CH2:12][OH:13])[CH2:7][CH2:8][CH3:9].C(#N)C=C.[OH2:18].[O:19]1[CH2:23][CH2:22][CH2:21]C1>CCCCCC>[CH2:6]([O:10][CH2:11][CH2:12][O:13][CH2:21][CH2:22][C:23]([OH:19])=[O:18])[CH2:7][CH2:8][CH3:9]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
3.8 g
Type
reactant
Smiles
C(CCC)OCCO
Name
Quantity
2 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C=C)#N
Step Three
Name
Quantity
0.25 mL
Type
reactant
Smiles
C(C=C)#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The solution is stirred for 5 minutes at 10° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated to 55° C.
STIRRING
Type
STIRRING
Details
stirred for 2.5 hours at this temperature
Duration
2.5 h
STIRRING
Type
STIRRING
Details
the mixture is stirred for another hour at 55° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to RT
EXTRACTION
Type
EXTRACTION
Details
After acidification with 2N HCl (2 ml) and extraction with toluene
WASH
Type
WASH
Details
the organic phase is washed with an aqueous saturated solution of NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a vacuum rotary evaporator
TEMPERATURE
Type
TEMPERATURE
Details
the solution is heated for 2.5 hours to 80° C
TEMPERATURE
Type
TEMPERATURE
Details
The resultant brown solution is cooled to RT
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted once more with ethyl acetate
WASH
Type
WASH
Details
washed with an aqueous saturated solution of NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a vacuum rotary evaporator
CUSTOM
Type
CUSTOM
Details
dried under a high vacuum

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(CCC)OCCOCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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